N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a benzothiazole-derived acetamide compound characterized by a chlorine substituent at the 6-position of the benzothiazole core and a 4-fluorophenoxy group attached to the acetamide moiety. Benzothiazoles are renowned for their diverse pharmacological profiles, including antimicrobial, anticancer, and enzyme inhibitory activities . The chloro and fluoro substituents in this compound are electron-withdrawing groups (EWGs) that may enhance binding affinity to biological targets such as DNA gyrase or CK-1δ kinase, as seen in structurally related analogs .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2S/c16-9-1-6-12-13(7-9)22-15(18-12)19-14(20)8-21-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWLNQZURTWWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:
Formation of 6-chloro-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions to form 6-chloro-1,3-benzothiazole.
Synthesis of 2-(4-fluorophenoxy)acetic acid: This involves the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves the coupling of 6-chloro-1,3-benzothiazole with 2-(4-fluorophenoxy)acetic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide (BTC-j): Replacing the 6-chloro group with a methoxy group (electron-donating group, EDG) resulted in potent antimicrobial activity against E. coli (MIC = 3.125 µg/ml) and S. aureus (MIC = 12.5 µg/ml) . This suggests that EDGs may improve solubility or target interactions in gram-negative bacteria.
- N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide (BTC-r): The nitro group (a stronger EWG than chloro) conferred broad-spectrum antimicrobial activity, though with slightly reduced potency compared to BTC-j .
- N-(6-trifluoromethyl-1,3-benzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) :
This analog exhibited high CK-1δ inhibitory activity (pIC₅₀ = 7.8), attributed to the trifluoromethyl group’s hydrophobic interactions and the trimethoxyphenyl moiety’s bulk .
Variations in the Acetamide Side Chain
- N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide: Substituting 4-fluorophenoxy with 2,4-dichlorophenoxy increased molecular weight (387.67 g/mol vs. 350.76 g/mol for the target compound) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide (Patent EP3348550A1) :
The ethoxy group at position 6 and 4-chlorophenyl side chain showed improved metabolic stability in preclinical studies, highlighting the impact of alkoxy substituents on pharmacokinetics . - N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide :
Methoxy groups on the phenyl ring enhanced binding to kinase targets due to hydrogen-bonding interactions, as evidenced by docking scores (GlideXP = -3.78 kcal/mol) .
Antimicrobial Activity
- Target Compound : Predicted to inhibit DNA gyrase (based on benzothiazole analogs in ), though specific MIC data are unavailable.
- BTC-j : Demonstrated superior activity against E. coli (MIC = 3.125 µg/ml), likely due to methoxy-enhanced solubility .
- BTA : High CK-1δ inhibition (pIC₅₀ = 7.8) suggests fluorinated benzothiazoles may also target eukaryotic enzymes .
Enzyme Inhibition
- CK-1δ Inhibition : The trimethoxyphenyl group in BTA contributed to a GlideXP score of -3.78 kcal/mol, outperforming the target compound’s predicted affinity (assuming similar core interactions) .
- DNA Gyrase Binding: The chloro and fluoro substituents in the target compound may mimic natural substrate interactions, as seen in quinolone antibiotics .
Structural and Crystallographic Comparisons
- Bond Lengths: In related acetamides (e.g., N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide), the C–N bond in the acetamide linker (1.347 Å) is shorter than in non-chlorinated analogs, suggesting increased rigidity .
- Conformational Effects: The 4-fluorophenoxy group’s planarity (similar to dichlorophenoxy in ) may stabilize interactions with hydrophobic enzyme pockets.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities, including anticancer, antibacterial, antifungal, and anthelmintic properties. The benzothiazole scaffold is known for its diverse pharmacological profiles, which makes derivatives like this compound valuable in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H13ClFNO2S. The compound features a benzothiazole ring system substituted with a chloro group and an acetamide moiety linked to a 4-fluorophenoxy group.
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClFNO2S |
| Molecular Weight | 335.80 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that compounds with a benzothiazole core exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways . this compound may act similarly by targeting these pathways.
Antibacterial and Antifungal Properties
The antibacterial activity of benzothiazole derivatives has been well-documented. For example, compounds exhibiting structural similarity have shown effectiveness against Gram-positive and Gram-negative bacteria . The presence of the fluorophenoxy group may enhance the lipophilicity of this compound, potentially improving its bacterial membrane penetration.
Anthelmintic Activity
Benzothiazole derivatives are also explored for their anthelmintic activities. They may disrupt the metabolic processes of parasitic worms, leading to their death. Studies on related compounds have demonstrated efficacy against various helminths, suggesting that this compound could possess similar properties .
Case Studies and Research Findings
- Anticancer Mechanisms : A study by Aiello et al. (2008) highlighted that benzothiazole derivatives could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. This suggests that this compound may exhibit similar anticancer mechanisms .
- Antibacterial Activity : Cho et al. (2008) reported that certain benzothiazole derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. This supports the hypothesis that this compound could be effective against these pathogens due to its structural characteristics .
- Antifungal Efficacy : Research has indicated that benzothiazole-based compounds can inhibit fungal growth by disrupting cell wall synthesis. This activity was observed in compounds tested against Candida albicans, suggesting potential for this compound in antifungal applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
